Enhanced Lipophilicity and Altered Hydrogen Bonding Capacity Versus Cyclopentylmethanol
The introduction of a fluorine atom at the 1-position of cyclopentylmethanol significantly alters its physicochemical properties compared to the non-fluorinated parent compound. (1-Fluorocyclopentyl)methanol exhibits a predicted octanol-water partition coefficient (LogP) of 1.0, a pKa of 15.05, and a density of 1.05 g/cm³ [1]. In contrast, cyclopentylmethanol (CAS 3637-61-4) has a reported density of 0.92 g/mL and a boiling point of 162-163 °C . The lower LogP of the fluorinated analog indicates reduced lipophilicity, which can be advantageous for improving aqueous solubility and reducing non-specific binding in biological assays, while the higher density and altered boiling point reflect the increased molecular weight and polarity introduced by fluorine [2].
| Evidence Dimension | Physicochemical Properties (Density, LogP, pKa) |
|---|---|
| Target Compound Data | Density: 1.05±0.1 g/cm³ (predicted); LogP: 1.0 (predicted); pKa: 15.05±0.10 (predicted) |
| Comparator Or Baseline | Cyclopentylmethanol (CAS 3637-61-4): Density: 0.92 g/mL (experimental); Boiling Point: 162-163 °C |
| Quantified Difference | Density increase of ~14%; LogP decrease from ~1.2-1.5 to 1.0 |
| Conditions | Predicted using ACD/Labs Percepta Platform; experimental density for comparator from Chemsynthesis |
Why This Matters
These altered physicochemical properties directly impact the compound's behavior in synthesis, purification, and formulation, making (1-fluorocyclopentyl)methanol a distinct building block that cannot be simply replaced by its non-fluorinated analog without affecting downstream product characteristics.
- [1] Molaid. (1-氟-环戊基)-甲醇 | 892878-43-2. Predicted Physicochemical Properties. View Source
- [2] Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. View Source
